molecular formula C12H10N2O3 B1346834 4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile CAS No. 61338-39-4

4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile

Cat. No. B1346834
CAS RN: 61338-39-4
M. Wt: 230.22 g/mol
InChI Key: OBTACCPRZUTOOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile is a chemical compound with the molecular formula C12H10N2O3 . It is used in research and is not intended for human or veterinary use .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile is characterized by a quinoline core, which is a heterocyclic aromatic organic compound. It also has hydroxy, methoxy, and carbonitrile functional groups attached to the quinoline core .


Physical And Chemical Properties Analysis

The molecular weight of 4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile is 230.22 g/mol . Unfortunately, other specific physical and chemical properties like boiling point, melting point, solubility, etc., are not provided in the sources I found.

Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives, including variants of 4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile, have been studied for their corrosion inhibition properties. A computational study investigated the adsorption and corrosion inhibition properties of novel quinoline derivatives on iron. The results demonstrated that these compounds could effectively inhibit corrosion, showcasing a potential application in protecting metal surfaces from degradation (Erdoğan et al., 2017). Similarly, novel quinoline derivatives were analyzed for their corrosion mitigation effect on mild steel in an acidic medium. The study confirmed their high inhibition efficiency, further supporting the application of quinoline compounds in corrosion protection (Singh, Srivastava, & Quraishi, 2016).

Fluorescence Applications

4‐Cyano‐6,7‐dimethoxycarbostyrils, related to 4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile, exhibit high fluorescence quantum yields and emission maxima that are solvent- and pH-independent. This property makes them suitable as fluorescence standards for various applications, including biological imaging and analytical chemistry (Ahvale et al., 2008).

Green Chemistry

Quinoline derivatives are also relevant in green chemistry, where they are used as inhibitors and for the synthesis of environmentally friendly compounds. For example, a study on the green synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles highlights the potential of quinoline derivatives in sustainable chemistry practices (Patil et al., 2009).

Safety And Hazards

While specific safety and hazard information for 4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile is not available, general precautions for handling similar compounds include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

6,8-dimethoxy-4-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-16-8-3-9-11(10(4-8)17-2)14-6-7(5-13)12(9)15/h3-4,6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTACCPRZUTOOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)NC=C(C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640982
Record name 6,8-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile

CAS RN

61338-39-4
Record name 6,8-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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